molecular formula C23H36O2 B12427777 Methyl all-cis-7,10,13,16,19-docosapentaenoate-d5

Methyl all-cis-7,10,13,16,19-docosapentaenoate-d5

Cat. No.: B12427777
M. Wt: 349.6 g/mol
InChI Key: PTFHIRHGARALFY-JDGWORTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl all-cis-7,10,13,16,19-docosapentaenoate-d5 is a deuterated derivative of methyl all-cis-7,10,13,16,19-docosapentaenoate, a long-chain polyunsaturated omega-3 fatty acid ester. This compound is often used in scientific research due to its unique properties and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl all-cis-7,10,13,16,19-docosapentaenoate-d5 typically involves the esterification of all-cis-7,10,13,16,19-docosapentaenoic acid with methanol in the presence of a catalyst. The deuterated version is prepared by using deuterated methanol (CD3OD) instead of regular methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl all-cis-7,10,13,16,19-docosapentaenoate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl all-cis-7,10,13,16,19-docosapentaenoate-d5 involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It also interacts with various molecular targets, including enzymes involved in fatty acid metabolism and signaling pathways related to inflammation and cell proliferation .

Properties

Molecular Formula

C23H36O2

Molecular Weight

349.6 g/mol

IUPAC Name

methyl (7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-7,10,13,16,19-pentaenoate

InChI

InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-/i1D3,3D2

InChI Key

PTFHIRHGARALFY-JDGWORTASA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OC

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC

Origin of Product

United States

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